![molecular formula C21H22O5 B13415326 (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol CAS No. 69393-94-8](/img/structure/B13415326.png)
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol is a complex organic compound belonging to the class of pterocarpans. It is characterized by its unique structure, which includes a benzofuran fused with a benzopyran ring system. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenolic compounds.
Formation of the benzopyran ring: This step often involves the use of aldehydes or ketones in cyclization reactions.
Introduction of the methoxy group: This is usually done through methylation reactions using reagents like methyl iodide.
Attachment of the 3-methylbut-2-en-1-yl group: This step involves alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of pterocarpans and related structures.
Biology: This compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6aS,11aS)-2-dimethylallyl-3,6a,9-trihydroxypterocarpan: This compound has a similar structure but lacks the methoxy group.
(6aS,11aS)-4-dimethylallyl-3,6a,9-trihydroxypterocarpan: Similar structure with a different position of the dimethylallyl group.
Uniqueness
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol is unique due to the presence of the methoxy group and the specific positioning of the 3-methylbut-2-en-1-yl group. These structural features contribute to its distinct chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
69393-94-8 |
|---|---|
Molekularformel |
C21H22O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-6a,9-diol |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-5-13-8-15-18(10-17(13)24-3)25-11-21(23)16-7-6-14(22)9-19(16)26-20(15)21/h4,6-10,20,22-23H,5,11H2,1-3H3/t20-,21+/m0/s1 |
InChI-Schlüssel |
WOKIXZBYDPTMJD-LEWJYISDSA-N |
Isomerische SMILES |
CC(=CCC1=CC2=C(C=C1OC)OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)C |
Kanonische SMILES |
CC(=CCC1=CC2=C(C=C1OC)OCC3(C2OC4=C3C=CC(=C4)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
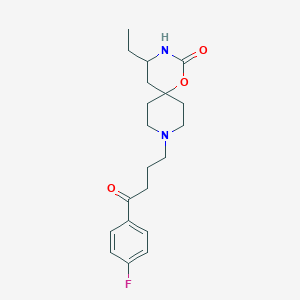
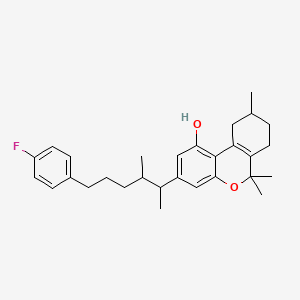
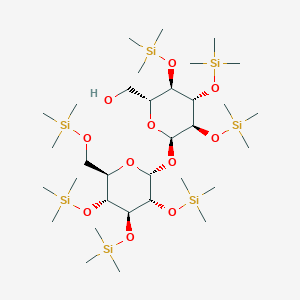


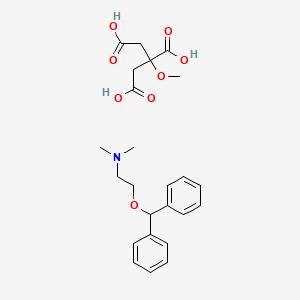
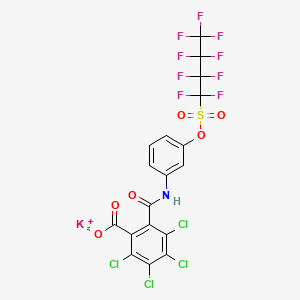
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)

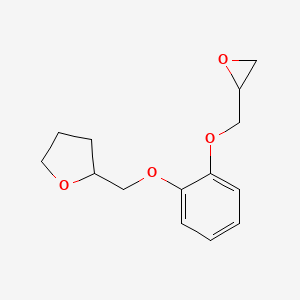

![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)

